molecular formula C23H20N2O B2902832 N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 852136-60-8

N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2902832
CAS No.: 852136-60-8
M. Wt: 340.426
InChI Key: NORKMENCZFILAM-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-indol-3-yl)methyl]-4-phenylbenzamide
  • N-[(2-methyl-1H-indol-3-yl)methyl]-4-phenylbenzamide
  • N-[(2-methyl-1H-indol-6-yl)methyl]-4-phenylbenzamide

Uniqueness

N-[(2-methyl-1H-indol-5-yl)methyl]-[1,1'-biphenyl]-4-carboxamide is unique due to the specific positioning of the methyl group on the indole ring, which can influence its binding affinity and selectivity towards various biological targets. This structural feature may confer distinct biological activities compared to other similar compounds .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-16-13-21-14-17(7-12-22(21)25-16)15-24-23(26)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-14,25H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORKMENCZFILAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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